8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 904520-32-7
VCID: VC7091586
InChI: InChI=1S/C18H22N6O3/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-4-6-13(27-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC
Molecular Formula: C18H22N6O3
Molecular Weight: 370.413

8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 904520-32-7

Cat. No.: VC7091586

Molecular Formula: C18H22N6O3

Molecular Weight: 370.413

* For research use only. Not for human or veterinary use.

8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 904520-32-7

Specification

CAS No. 904520-32-7
Molecular Formula C18H22N6O3
Molecular Weight 370.413
IUPAC Name 8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C18H22N6O3/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-4-6-13(27-3)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20)
Standard InChI Key OWQJIYDZESXCCS-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule with a complex structure. It features a purine core, which is a common component in many biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a piperazine ring linked to a methoxyphenyl group and dimethyl substituents on the purine structure contributes to its potential biological activity and interaction properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific details on its synthesis are not widely documented, compounds with similar structures often require careful selection of solvents, temperatures, and catalysts to achieve desired yields and purity.

Potential Reactions

  • Nucleophilic and Electrophilic Reactions: The purine moiety can participate in various nucleophilic and electrophilic reactions.

  • Hydrogen Bonding: The piperazine ring can engage in hydrogen bonding and coordination with metal ions.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit significant biological activity. They may interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The presence of the methoxyphenyl group likely enhances its lipophilicity, facilitating better membrane permeability and receptor binding.

Potential Areas of Investigation

  • Neurotransmission: Interaction with neurotransmitter receptors.

  • Cell Signaling: Modulation of cell signaling pathways.

  • Pharmacological Profile: Potential as a therapeutic agent due to its complex structure.

Comparison with Similar Compounds

Compound NameStructure HighlightsBiological ActivityUnique Features
7-(4-Methoxyphenyl)-1-methylpurineContains a methoxyphenyl groupPotentially neuroactiveLacks piperazine linkage
8-(4-Ethylpiperazin-1-yl)quinolineQuinoline core instead of purineAntitumor activityDifferent core structure
1-(4-Methoxyphenyl)piperazineSimple piperazine derivativeAntidepressant propertiesNo purine structure
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dionePurine core with piperazine and methoxyphenyl groupsPotential for neurotransmission modulationComplex structure with multiple functional groups

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